4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline
Overview
Description
4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline is a synthetic organic compound with the molecular formula C14H14ClN3 and a molecular weight of 259.73 g/mol . This compound belongs to the class of imidazoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
It is an imidazoquinoline compound , and similar compounds are known to act as potent immunomodulators . They bind to cell surface receptors like TLR7 (toll-like receptor 7) and induce the secretion of several pro-inflammatory cytokines and chemokines .
Mode of Action
Imidazoquinoline compounds are known to interact with their targets (like tlr7) and induce the secretion of several pro-inflammatory cytokines and chemokines . This interaction results in changes in the immune response, displaying anti-angiogenic, anti-viral, and anti-inflammatory properties .
Biochemical Pathways
The induction of pro-inflammatory cytokines and chemokines suggests that it may affect immune response pathways . The downstream effects could include modulation of the immune response, which could have anti-angiogenic, anti-viral, and anti-inflammatory effects .
Pharmacokinetics
Similar imidazoquinoline compounds are known to be soluble in dmso . This could potentially impact the bioavailability of the compound, but more specific information would be needed to make a definitive statement.
Result of Action
Similar imidazoquinoline compounds are known to have anti-angiogenic, anti-viral, and anti-inflammatory properties . These effects are likely a result of the compound’s interaction with its targets and its impact on immune response pathways .
Biochemical Analysis
Biochemical Properties
4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline plays a significant role in biochemical reactions, particularly in modulating immune responses. It interacts with toll-like receptor 7 (TLR7) on the surface of immune cells, leading to the activation of downstream signaling pathways. This interaction induces the production of pro-inflammatory cytokines and chemokines, enhancing the body’s immune response . Additionally, this compound has been shown to bind to other biomolecules, such as nucleic acids, further influencing its immunomodulatory effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In immune cells, it enhances the production of cytokines and chemokines, leading to increased immune surveillance and response . In cancer cells, it has been observed to induce apoptosis and inhibit cell proliferation by modulating cell signaling pathways . Furthermore, this compound influences gene expression and cellular metabolism, contributing to its therapeutic potential in various diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to TLR7, leading to the activation of the NF-κB signaling pathway, which is crucial for the production of pro-inflammatory cytokines . Additionally, it can inhibit certain enzymes involved in cellular metabolism, further modulating its biological effects . The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of genes involved in immune responses and cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that it can maintain its immunomodulatory effects for extended periods, making it a promising candidate for therapeutic applications . Its stability and efficacy may vary depending on the specific experimental conditions and the presence of other biomolecules .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively modulates immune responses without causing significant toxicity . At higher doses, it may induce adverse effects, such as inflammation and tissue damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effects . Careful dosage optimization is essential to maximize the benefits while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing the compound’s overall biological activity . The metabolic pathways of this compound are complex and may vary depending on the specific experimental conditions and the presence of other compounds .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its overall biological effects . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. It can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through various targeting signals and post-translational modifications . The compound’s localization within these compartments can influence its interactions with other biomolecules and its overall biological effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline typically involves multi-step organic reactions. One common method includes the condensation of 2-chloroquinoline with an appropriate imidazole derivative under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process . Additionally, purification steps like recrystallization and chromatography are employed to obtain the final product with desired specifications .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
Imiquimod: Another imidazoquinoline compound with similar immunomodulatory properties.
Resiquimod: Known for its antiviral and antitumor activities.
Uniqueness
4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties compared to other imidazoquinolines.
Properties
IUPAC Name |
4-chloro-1-(2-methylpropyl)imidazo[4,5-c]quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3/c1-9(2)7-18-8-16-12-13(18)10-5-3-4-6-11(10)17-14(12)15/h3-6,8-9H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCWSLBKLVBFQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327633 | |
Record name | 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50327633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99010-64-7 | |
Record name | 4-Chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99010-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-1-isobutyl-1H-imidazo(4,5-C)quinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099010647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50327633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-1-(2-mehtylpropyl-1H-imidazo[4,5-c]quinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.006 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CHLORO-1-ISOBUTYL-1H-IMIDAZO(4,5-C)QUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJ5E4GY4NY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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